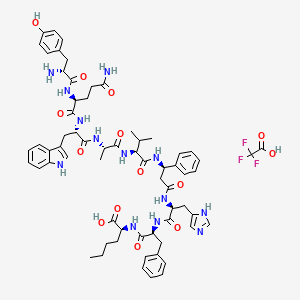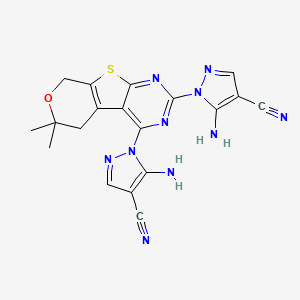![molecular formula C18H28OSSi B15173550 3,4-Dibutyl-5-[(trimethylsilyl)ethynyl]thiophene-2-carbaldehyde CAS No. 922166-63-0](/img/structure/B15173550.png)
3,4-Dibutyl-5-[(trimethylsilyl)ethynyl]thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibutyl-5-[(trimethylsilyl)ethynyl]thiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of butyl groups at positions 3 and 4, a trimethylsilyl-ethynyl group at position 5, and an aldehyde group at position 2
Métodos De Preparación
The synthesis of 3,4-Dibutyl-5-[(trimethylsilyl)ethynyl]thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Paal-Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3,4-Dibutyl-5-[(trimethylsilyl)ethynyl]thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl-ethynyl group can undergo substitution reactions with various nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like Grignard reagents for substitution. Major products formed from these reactions include carboxylic acids, alcohols, and substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
3,4-Dibutyl-5-[(trimethylsilyl)ethynyl]thiophene-2-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Biology: It can be used in the study of biological processes involving thiophene derivatives.
Mecanismo De Acción
The mechanism by which 3,4-Dibutyl-5-[(trimethylsilyl)ethynyl]thiophene-2-carbaldehyde exerts its effects depends on its specific application. In chemical reactions, the aldehyde group can act as an electrophile, while the trimethylsilyl-ethynyl group can participate in nucleophilic substitution reactions. The molecular targets and pathways involved vary depending on the context of its use, such as in biological systems or material science applications.
Comparación Con Compuestos Similares
3,4-Dibutyl-5-[(trimethylsilyl)ethynyl]thiophene-2-carbaldehyde can be compared with other thiophene derivatives such as 2-[(trimethylsilyl)ethynyl]thiophene . While both compounds contain the thiophene ring and trimethylsilyl-ethynyl group, the presence of butyl groups and an aldehyde group in this compound adds to its uniqueness and potential for diverse applications. Other similar compounds include various thiophene carboxaldehydes and thiophene derivatives with different substituents.
Propiedades
Número CAS |
922166-63-0 |
|---|---|
Fórmula molecular |
C18H28OSSi |
Peso molecular |
320.6 g/mol |
Nombre IUPAC |
3,4-dibutyl-5-(2-trimethylsilylethynyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C18H28OSSi/c1-6-8-10-15-16(11-9-7-2)18(14-19)20-17(15)12-13-21(3,4)5/h14H,6-11H2,1-5H3 |
Clave InChI |
RNYIIRAOALYTCG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(SC(=C1CCCC)C#C[Si](C)(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Methylselanyl)-2-[(1S)-1-(methylsulfanyl)ethyl]benzene](/img/structure/B15173467.png)
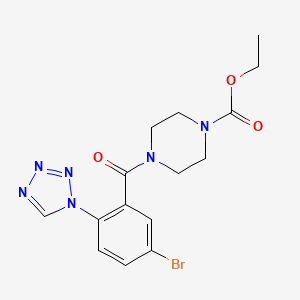
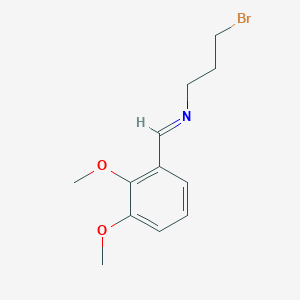
![(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B15173487.png)
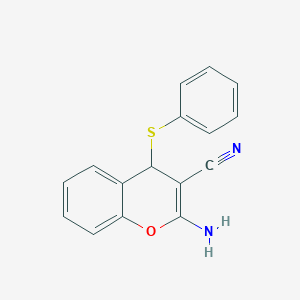
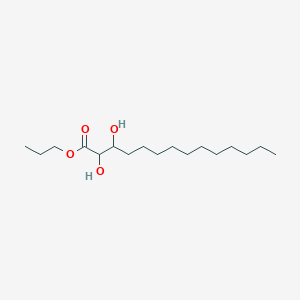
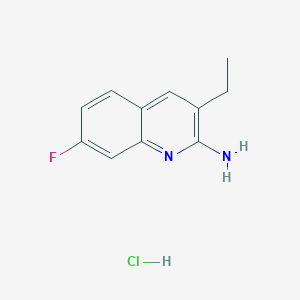
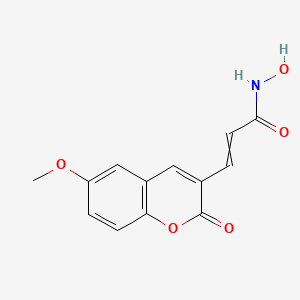


![3-(2-chloro-5-nitrophenyl)-5-(2-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15173547.png)
![5-Methyl-2,6,7,11-tetraazatricyclo[7.4.0.0^{3,7}]trideca-1,3,5,8-tetraene hydrochloride](/img/structure/B15173551.png)
